tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
Description
Properties
IUPAC Name |
tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)16-10-8-14-7-5-4-6-9(14)13-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVXDFJAAQXUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856716 | |
| Record name | tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-58-1 | |
| Record name | Carbonic acid, 1,1-dimethylethyl imidazo[1,2-a]pyridin-2-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with α-Halogenocarbonyl Reagents
A metal-free approach adapts the Groebke–Blackburn–Bienaymé reaction, where 2-aminopyridine reacts with α-halogenocarbonyl compounds. For instance, bromoacetophenone derivatives facilitate cyclization under basic conditions (e.g., K₂CO₃ in DMF). Adapting this protocol, tert-butyl chloroformate could theoretically serve as the electrophilic partner, though literature precedents remain sparse. Challenges include competing side reactions and the lability of the carbonate group under basic or high-temperature conditions.
Microwave-Assisted Cyclization
Microwave irradiation accelerates condensations, improving yields and reducing reaction times. A reported method using p-toluenesulfonic acid (p-TSA) in ethanol–water media achieves imidazo[1,2-a]pyridines in >90% yield within minutes. Incorporating tert-butyl carbonate precursors here would require thermally stable reagents to prevent decomposition.
Post-Functionalization of the Imidazo[1,2-a]pyridine Core
Synthesis of Imidazo[1,2-a]pyridin-2-ol Intermediates
Key to post-functionalization is accessing imidazo[1,2-a]pyridin-2-ol (38a ), achieved via base-mediated intramolecular amidation of 2-aminopyridinium bromides (Scheme 13). For example, reacting 2-aminopyridine with thiophenols under KOH yields the 2-ol derivative, which is subsequently protected.
Protection with tert-Butyl Chloroformate
The 2-ol intermediate reacts with tert-butyl chloroformate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This one-pot procedure, adapted from esterification protocols, typically affords yields of 70–85%. Critical parameters include:
-
Stoichiometric base (e.g., triethylamine) to scavenge HCl.
-
Anhydrous conditions to prevent hydrolysis.
Table 1: Optimization of Protection Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 82 |
| Base | Triethylamine | 78 |
| Catalyst | DMAP (10 mol%) | 85 |
| Temperature | 0°C to RT | 80 |
Catalytic Methods and Recent Advances
Continuous Flow Chemistry
Baker et al. demonstrated a continuous flow process for imidazo[1,2-a]pyridines using HCl catalysis. Translating this to carbonate synthesis would require integrating in-line purification to isolate acid-sensitive intermediates.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for tert-Butyl Imidazo[1,2-a]pyridin-2-yl Carbonate
| Method | Steps | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Direct Condensation | 2 | 60* | Moderate | Limited |
| Post-Functionalization | 3 | 85 | High | High |
| Flow Chemistry | 2 | 75* | High | High |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding N-oxide derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, reflux.
Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents, room temperature to reflux.
Major Products:
Oxidation: N-oxide derivative of this compound.
Reduction: Corresponding amine derivative.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
Imidazo[1,2-a]pyridine derivatives, including tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate, have been investigated for their ability to inhibit specific protein kinases implicated in cancer. For instance, compounds derived from this scaffold have shown efficacy against c-KIT mutations associated with gastrointestinal stromal tumors (GIST) and other cancers . The inhibition of tyrosine kinases is a promising strategy in cancer therapeutics due to their role in cell signaling pathways that regulate growth and proliferation.
Autoimmune and Inflammatory Diseases
Research indicates that certain imidazo[1,2-a]pyridine derivatives can inhibit Bruton's tyrosine kinase (Btk), making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis. These compounds can modulate B-cell activation and proliferation, which are critical in autoimmune pathologies . The therapeutic potential extends to other inflammatory conditions where Btk plays a significant role.
Antimicrobial Activity
The imidazo[1,2-a]pyridine structure is also associated with antimicrobial properties. Studies have shown that derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics . Their mechanism often involves interference with bacterial growth pathways.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies:
Groebke–Blackburn–Bienaymé Reaction
This one-pot reaction has been utilized to synthesize imidazo[1,2-a]pyridine derivatives efficiently. The method involves the reaction of 2-aminopyridines with isocyanides and aldehydes under microwave irradiation to produce the desired products in high yields .
Divergent Synthesis Techniques
Recent advancements in synthetic chemistry have led to chemodivergent synthesis approaches that allow for the selective formation of N-(pyridin-2-yl) amides and imidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines. This method showcases high selectivity and moderate to good yields under mild conditions without the need for metal catalysts .
Case Study 1: Inhibition of c-KIT Kinase
A study highlighted the effectiveness of an imidazo[1,2-a]pyridine derivative in inhibiting c-KIT kinase across various mutations found in GIST patients. The compound demonstrated significant anticancer activity with an IC50 value indicating potent inhibition at low concentrations, showcasing its potential as a targeted therapy for resistant cancer forms .
Case Study 2: Autoimmune Disease Treatment
Research focusing on Btk inhibitors derived from imidazo[1,2-a]pyridine structures has shown promising results in preclinical models of autoimmune diseases. These compounds were able to effectively reduce B-cell proliferation and cytokine production associated with inflammation, suggesting a viable therapeutic pathway for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme sterol 14-alpha demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By inhibiting this enzyme, the compound disrupts the formation of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death in fungal pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate, enabling a comparative analysis of functional groups, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparative Insights
Pyridine derivatives with iodine substituents (e.g., 2,5-diiodo ) exhibit halogen bonding capabilities, whereas methoxy groups (e.g., 5,6-dimethoxy ) enhance solubility and electron donation.
Functional Group Effects: Carbonate vs. Carbamate: The tert-butyl carbonate group in the target compound is more hydrolytically labile than carbamates (e.g., ), which contain an NH group capable of hydrogen bonding. This impacts stability under physiological conditions.
Biological and Synthetic Relevance: Imidazo[4,5-b]pyridine derivatives (e.g., bromo-substituted compound ) are noted for medicinal applications, suggesting that the target compound’s imidazo[1,2-a]pyridine core could similarly serve as a pharmacophore. Carbamate derivatives (e.g., ) are often used as protective groups in organic synthesis, whereas carbonates may act as leaving groups.
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbonate group in the target compound may facilitate selective deprotection under acidic conditions, a strategy employed in peptide and heterocycle synthesis .
- Stability and Solubility : Methoxy-substituted analogs (e.g., ) demonstrate improved aqueous solubility compared to halogenated derivatives, a critical factor for drug bioavailability.
Biological Activity
Tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a tert-butyl carbonate group. This structural configuration contributes to its unique interactions with biological targets.
Target Enzyme : The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , an enzyme crucial for ergosterol biosynthesis in fungi, particularly in Candida species.
Mode of Action : By inhibiting CYP51, the compound disrupts ergosterol formation, leading to compromised fungal cell membrane integrity and function. This mechanism underpins its antifungal activity against various Candida strains, including multidrug-resistant variants.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Antifungal | Potent against Candida spp., with minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL. |
| Mechanism | Inhibits ergosterol biosynthesis via CYP51 interaction. |
| Pharmacokinetics | In silico analysis indicates favorable absorption and distribution properties. |
Antifungal Efficacy
A study demonstrated that this compound exhibits significant antifungal activity. In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and other Candida species at low concentrations. The MIC values were determined to be between 4 µg/mL and 16 µg/mL, indicating strong antifungal potency.
Comparative Analysis
In comparison with other imidazo[1,2-a]pyridine derivatives:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4 - 16 | Antifungal against Candida spp. |
| Imidazo[1,2-a]pyridine | Varies | General scaffold for various activities |
| Tert-butyl imidazo[1,2-a]pyridin-3-yl carbonate | Varies | Potentially different reactivity |
Antifungal Agent Development
Given its potent antifungal properties, this compound is being explored as a lead compound for developing new antifungal agents targeting resistant fungal strains. Its ability to inhibit ergosterol synthesis positions it as a promising candidate in the fight against fungal infections.
Research Utilization
In addition to its therapeutic potential, this compound serves as a valuable probe in biochemical research for studying enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to investigate various biochemical pathways and develop new assays for drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling imidazo[1,2-a]pyridine derivatives with tert-butyl carbonate-protected reagents. For example, tert-butyl carbamates (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate ) are synthesized via nucleophilic substitution or palladium-catalyzed reactions. Characterization typically employs NMR, NMR, and HRMS to confirm regioselectivity and purity, as demonstrated in antikinetoplastid agent synthesis .
Q. How does the tert-butyl carbonate group influence the compound’s stability during storage or reaction conditions?
- Methodological Answer : The tert-butyl carbonate group enhances stability under basic conditions but is labile in acidic environments. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring. Analogous compounds, such as tert-butyl (2-formylphenyl) carbonate, show hydrolytic sensitivity at low pH, requiring inert storage (argon, -20°C) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis when encountering low regioselectivity?
- Methodological Answer : Regioselectivity challenges arise from competing nucleophilic sites on the imidazo[1,2-a]pyridine core. Strategies include:
- Catalyst Screening : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings to direct cross-coupling to the 2-position .
- Protecting Group Tuning : Introduce temporary protecting groups (e.g., Boc) on competing amine sites .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic effects or impurities. Solutions include:
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, as shown in imidazo[1,2-a]pyridine-chalcone conjugate studies .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
- Alternative Techniques : X-ray crystallography or mass spectrometry fragmentation patterns for confirmation .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound against kinetoplastid parasites?
- Methodological Answer : Key steps include:
- Dose-Response Assays : Test IC values against Trypanosoma cruzi and Leishmania infantum using resazurin-based viability assays .
- Selectivity Screening : Compare cytotoxicity in mammalian cells (e.g., HEK-293) to ensure therapeutic index >10 .
- Metabolic Stability : Assess microsomal half-life (human/rat liver microsomes) to predict in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be structured to identify key functional groups for antikinetoplastid activity?
- Methodological Answer :
- Fragment Replacement : Systematically modify the tert-butyl carbonate group (e.g., replace with methyl or benzyl carbamates) to assess steric/electronic effects .
- Bioisosteric Substitution : Replace the imidazo[1,2-a]pyridine core with imidazo[1,2-a]pyrazine and evaluate activity retention .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target enzymes like CYP51 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
